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Compound of Interest

Compound Name: 5-(3-Iodophenyl)-5-oxovaleric acid

CAS No.: 898790-83-5

Cat. No.: B1325317 Get Quote

Executive Summary
5-(3-Iodophenyl)-5-oxovaleric acid (CAS: 898790-83-5), also known as 4-(3-

iodobenzoyl)butyric acid, is a specialized aryl-keto acid scaffold. It serves as a pivotal building

block in two primary high-value research sectors:

Molecular Imaging: As a stable precursor for radioiodinated fatty acid analogs (e.g., meta-

iodinated variants of IPPA/BMIPP) used in SPECT myocardial metabolic imaging.

Medicinal Chemistry: As a pharmacophore scaffold for Poly(ADP-ribose) polymerase (PARP)

inhibitors and Histone Deacetylase (HDAC) inhibitors, leveraging the 3-iodobenzoyl moiety

for hydrophobic pocket binding and the carboxylic acid for zinc chelation or solubility.

This guide details the synthetic utility, mechanistic applications, and handling protocols for this

compound.
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Property Specification

IUPAC Name 5-(3-Iodophenyl)-5-oxopentanoic acid

Alternative Names
4-(3-Iodobenzoyl)butyric acid; 3-Iodo-delta-keto-

valeric acid

CAS Number 898790-83-5

Molecular Formula C₁₁H₁₁IO₃

Molecular Weight 318.11 g/mol

Structural Motif
meta-Substituted Aryl Ketone with Terminal

Carboxyl

Solubility
Soluble in DMSO, Methanol, Ethanol; Sparingly

soluble in water

pKa (Predicted)
~4.6 (Carboxylic acid), ~-6.0 (Ketone

protonation)

Core Synthetic Applications
Synthesis via Friedel-Crafts Acylation
The primary route to 5-(3-Iodophenyl)-5-oxovaleric acid involves the regioselective acylation

of iodobenzene. While para-substitution is electronically favored, the meta-isomer is often

isolated via specific catalytic conditions or purified from a mixture to ensure metabolic stability

in downstream applications.

Reaction Scheme: Iodobenzene + Glutaric Anhydride → [AlCl3] → 5-(4-Iodophenyl)-5-

oxovaleric acid (Major) + 5-(3-Iodophenyl)-5-oxovaleric acid (Minor/Target)

Note: For high-purity meta-isomer synthesis, organometallic coupling (e.g., 3-iodobenzoyl

chloride + organozinc reagent) is preferred to avoid isomer separation issues.

Precursor for Radioiodinated Fatty Acids
The meta-iodophenyl moiety is crucial for radiopharmaceuticals. Unlike para-iodine, which is

susceptible to rapid enzymatic deiodination in the myocardium, the meta-iodine bond is

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1325317?utm_src=pdf-body
https://www.benchchem.com/product/b1325317?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1325317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


sterically and electronically stabilized, ensuring the radioactive signal remains attached to the

metabolic tracer.

Workflow:

Wolff-Kishner Reduction: The ketone at C5 is reduced to a methylene group to form 5-(3-

iodophenyl)pentanoic acid.

Chain Elongation: This C5 unit is extended (via Grignard or Wittig reactions) to form long-

chain fatty acid analogs like 15-(3-iodophenyl)pentadecanoic acid (IPPA).

Radioisotope Exchange: The non-radioactive iodine-127 is replaced with Iodine-123

(SPECT) or Iodine-124 (PET) via copper-catalyzed nucleophilic exchange.

5-(3-Iodophenyl)-5-oxovaleric Acid Reduction (C=O -> CH2)
(Wolff-Kishner) 5-(3-Iodophenyl)pentanoic Acid Chain Extension

(C5 -> C15)
15-(3-Iodophenyl)pentadecanoic Acid

(IPPA Analog) Myocardial SPECT ImagingRadioiodination (123-I)

Click to download full resolution via product page

Figure 1: Synthetic pathway transforming the keto-acid scaffold into a myocardial imaging

agent.

Biological Applications & Mechanisms[3]
Metabolic Trapping (Myocardial Imaging)
Research utilizes this scaffold to study Beta-Oxidation defects.

Mechanism: Long-chain analogs (C15) derived from this compound enter the mitochondria.

The "3-Iodo" Effect: The bulky iodine atom at the meta position inhibits the final stages of

beta-oxidation, causing the metabolite to become "trapped" in the cardiomyocyte.

Diagnostic Value: The retention of radioactivity correlates with viable myocardium; loss of

retention indicates metabolic shutdown (ischemia).
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The 3-iodobenzoyl fragment is a privileged pharmacophore in inhibitor design.

PARP Inhibition: The aryl amide/ketone mimics the nicotinamide moiety of NAD+, binding to

the catalytic site of Poly(ADP-ribose) polymerase. The 3-iodo group fills a specific

hydrophobic pocket (the "adenine ribose" binding site), enhancing potency.

HDAC Inhibition: The terminal carboxylic acid (or its hydroxamic acid derivative) acts as a

Zinc Binding Group (ZBG), chelating the active site Zn²⁺ ion of Histone Deacetylases, while

the linker (oxovaleric chain) spans the channel.

Experimental Protocols
Protocol A: Synthesis of 5-(3-Iodophenyl)pentanoic Acid
(Reduction)
Use this protocol to convert the keto-acid precursor into the saturated fatty acid analog.

Reagents:

5-(3-Iodophenyl)-5-oxovaleric acid (1.0 eq)

Hydrazine hydrate (5.0 eq)

Potassium hydroxide (KOH) (4.0 eq)

Diethylene glycol (Solvent)

Procedure:

Dissolution: Dissolve 1.0 g of 5-(3-Iodophenyl)-5-oxovaleric acid in 10 mL of diethylene

glycol in a round-bottom flask.

Hydrazone Formation: Add hydrazine hydrate (5 eq) and reflux at 120°C for 2 hours.

Water Removal: Distill off water and excess hydrazine until the internal temperature rises to

~190°C.

Reduction: Add KOH pellets (4 eq) carefully. Reflux at 200°C for 4-6 hours.
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Workup: Cool to room temperature, dilute with water (50 mL), and acidify with 6M HCl to pH

2.

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over Na₂SO₄ and

concentrate.

Purification: Recrystallize from Hexane/EtOAc to obtain the reduced acid.

Validation:

¹H NMR: Disappearance of the ketone alpha-protons (~3.0 ppm triplet) and appearance of

alkyl multiplets.

MS: Molecular ion shift from 318 (M+) to 304 (M+ for reduced form).

Protocol B: Suzuki-Miyaura Cross-Coupling
Use this protocol to functionalize the 3-iodo position for library generation.

Reagents:

5-(3-Iodophenyl)-5-oxovaleric acid (1.0 eq)

Aryl Boronic Acid (1.2 eq)

Pd(PPh₃)₄ (5 mol%)

Na₂CO₃ (2M aqueous solution)

DME (Dimethoxyethane)

Procedure:

Degas DME and Na₂CO₃ solution with nitrogen for 15 minutes.

Combine substrate, boronic acid, and catalyst in a sealed tube.

Heat at 85°C for 12 hours under inert atmosphere.
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Acidify workup to retain the carboxylic acid functionality.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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